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molecular formula C11H21N3O3 B7966714 Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Cat. No. B7966714
M. Wt: 243.30 g/mol
InChI Key: KVFDXQGDNSUPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518969B2

Procedure details

To a flask containing tert-butyl 3-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)azetidine-1-carboxylate (3.10 g, 8.21 mmol, prepared in the previous step) and a stirbar, was added 10% Pd/C (136 g, 0.127 mmol). The flask was evacuated and back filled with argon. Methanol (100 mL) was carefully added via syringe and the flask was evacuated with stirring. It was then back filled with hydrogen and stirred 2 days under a hydrogen balloon. After evacuation with stirring and back filling with argon, the catalyst was removed by filtration over Celite 521 and concentrated in vacuo to afford the product.
Name
tert-butyl 3-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)azetidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
136 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11](C)[CH2:12][C:13]([NH:15][CH:16]1[CH2:19][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]1)=[O:14])=O)C1C=CC=CC=1>[Pd]>[CH3:9][NH:11][CH2:12][C:13]([NH:15][CH:16]1[CH2:19][N:18]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:17]1)=[O:14]

Inputs

Step One
Name
tert-butyl 3-(2-(((benzyloxy)carbonyl)(methyl)amino)acetamido)azetidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC(=O)NC1CN(C1)C(=O)OC(C)(C)C)C
Step Two
Name
Quantity
136 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the previous step) and a stirbar
CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
back filled with argon
ADDITION
Type
ADDITION
Details
Methanol (100 mL) was carefully added via syringe
CUSTOM
Type
CUSTOM
Details
the flask was evacuated
ADDITION
Type
ADDITION
Details
It was then back filled with hydrogen
STIRRING
Type
STIRRING
Details
stirred 2 days under a hydrogen balloon
Duration
2 d
STIRRING
Type
STIRRING
Details
After evacuation with stirring
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration over Celite 521
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
CNCC(=O)NC1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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